{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol
Description
Properties
IUPAC Name |
[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(16-10)17-6-4-9(8-18)5-7-17/h1-3,9,18H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRZXGVIMQLXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199160 | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-64-8 | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents to introduce the trifluoromethyl group. This is followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds featuring piperidine and pyridine rings exhibit potential antidepressant properties. The structural modification of these compounds, particularly with trifluoromethyl groups, enhances their pharmacological efficacy. Studies have shown that similar compounds can act as serotonin reuptake inhibitors (SRIs), which are crucial in treating depression and anxiety disorders .
Neurological Applications
Compounds like this compound are being investigated for their neuroprotective effects. The trifluoromethyl group is known to improve the lipophilicity of molecules, allowing better penetration through the blood-brain barrier. This property is essential for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group imparts unique properties that can be beneficial in applications requiring durable materials .
Case Studies
Case Study 1: Antidepressant Development
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including this compound. These compounds were evaluated for their ability to inhibit serotonin reuptake, showing promising results that suggest further development for therapeutic use in treating mood disorders .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of trifluoromethylated piperidine compounds. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also contribute to the compound’s overall activity by stabilizing its interaction with the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol with structurally analogous compounds identified in the literature, focusing on core structures, substituents, and synthetic feasibility.
Structural and Functional Analysis
Core Heterocycle Variations Target Compound: The pyridine-piperidine scaffold combines aromaticity with conformational flexibility, enabling interactions with hydrophobic pockets and hydrogen-bond donors. Compound 23: The 1,5-naphthyridine core is larger and more planar than pyridine, favoring π-π stacking with aromatic residues in enzyme active sites. This may explain its dual inhibitory activity against Plasmodium PI4K and PFK. The azetidine ring introduces steric strain, which could restrict conformational flexibility but enhance target selectivity.
Substituent Effects Hydroxymethyl (-CH2OH): Present in both the target compound and the azetidine-pyrimidine analog, this group enhances hydrophilicity. However, its placement on piperidine (target) vs. azetidine ( compound) may lead to divergent solubility and membrane permeability profiles. Trifluoromethyl (-CF3): All three compounds retain this group, which improves metabolic stability and lipophilicity. Its position on pyridine (target) vs. naphthyridine (Compound 23) or pyrimidine ( compound) may modulate electronic effects on adjacent functional groups. Difluoroethyl vs. Methanol: Compound 23 features a lipophilic 2,2-difluoroethyl group on piperidine, contrasting with the target’s polar hydroxymethyl group. This difference could impact blood-brain barrier penetration or off-target interactions.
Synthetic Considerations Compound 23 was synthesized in 17% yield via a coupling reaction, suggesting challenges in introducing the difluoroethyl-piperidine moiety or purifying the naphthyridine product. The azetidine-pyrimidine compound includes stereochemical complexity (2R configuration), which may require chiral resolution or asymmetric synthesis, adding to synthetic difficulty.
Biological Activity
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol, also known by its CAS number 28875899, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15F3N2O
- Molecular Weight : 270.26 g/mol
- IUPAC Name : 1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol
- PubChem CID : 28875899
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's efficacy in various biological systems.
Anticancer Potential
Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines in vitro.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing binding affinity.
Study 1: Antiparasitic Activity
A study on related dihydroquinazolinone derivatives indicated that modifications similar to those found in this compound could enhance activity against Plasmodium falciparum, the malaria-causing parasite. The incorporation of polar functionalities improved aqueous solubility while maintaining antiparasitic potency .
Study 2: Metabolic Stability
Research has shown that the inclusion of trifluoromethyl groups can improve metabolic stability in liver microsomes, which is crucial for the pharmacokinetic profile of new drug candidates. This stability is essential for ensuring sufficient bioavailability and therapeutic efficacy .
Comparative Analysis Table
Q & A
Q. What are the established synthetic routes for {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol?
Methodological Answer: The synthesis typically involves two key steps: (1) constructing the 6-(trifluoromethyl)pyridine ring and (2) functionalizing the piperidine-4-yl methanol moiety. A common approach is:
- Step 1: Coupling 2-chloro-6-(trifluoromethyl)pyridine with a piperidin-4-yl precursor via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMSO or DMF, often using KF or Cs₂CO₃ as a base .
- Step 2: Reduction of a ketone intermediate (e.g., 1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl ketone) to the alcohol using LiAlH₄ or NaBH₄ .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| SNAr | 2-chloro-6-CF₃-pyridine, KF/DMSO, 80°C, 12h | 65–75 | |
| Reduction | LiAlH₄ in THF, 0°C → RT, 4h | 85–90 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the piperidine and pyridine ring structures, with characteristic shifts for the CF₃ group (δ ~120–125 ppm in ¹⁹F NMR) .
- HPLC-MS : To assess purity (>95%) and molecular weight (C₁₂H₁₅F₃N₂O; theoretical MW: 260.26 g/mol) .
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1120 cm⁻¹ (C-F stretch) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: The trifluoromethyl-pyridine-piperidine scaffold is explored for:
- Drug Discovery : As a bioisostere for aromatic rings in kinase inhibitors or GPCR ligands, leveraging the CF₃ group’s lipophilicity and metabolic stability .
- Enzyme Inhibition : The hydroxyl group enables hydrogen bonding with catalytic residues (e.g., in cytochrome P450 or phosphodiesterase targets) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound?
Methodological Answer: Stereoselectivity at the piperidine C4 position depends on:
- Reduction Method : LiAlH₄ favors axial alcohol formation due to steric hindrance, while catalytic hydrogenation (e.g., H₂/Pd-C) may yield equatorial isomers .
- Solvent Polarity : Polar solvents (e.g., MeOH) stabilize transition states, improving diastereomeric ratios (dr > 4:1 observed in DMF vs. 2:1 in THF) .
Case Study:
| Condition | Diastereomer Ratio (axial:equatorial) | Reference |
|---|---|---|
| LiAlH₄/THF | 4:1 | |
| NaBH₄/MeOH | 2.5:1 |
Q. What computational models predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) reveals preferential binding to hydrophobic pockets via the CF₃ group and hydrogen bonding via the hydroxyl group .
- MD Simulations : The compound’s flexibility (piperidine ring puckering) allows adaptation to conformational changes in targets like dopamine D3 receptors .
Example Data:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| D3R (Dopamine) | -9.2 | CF₃–Phe346, OH–Asp110 | |
| MOR (Opioid) | -8.7 | CF₃–Trp318, OH–Tyr148 |
Q. How does the introduction of the trifluoromethyl group affect the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The CF₃ group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism (CYP3A4 t₁/₂ increased from 2.1h to 4.8h in microsomal assays) .
Comparison Table:
| Substituent | logP | CYP3A4 t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|
| CF₃ | 2.3 | 4.8 | 45 |
| CH₃ | 1.8 | 2.1 | 28 |
Q. What strategies mitigate stability issues in aqueous formulations of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
